molecular formula C11H7FOS B1407068 3-Fluoro-4-(thiophen-2-yl)benzaldehyde CAS No. 1456811-28-1

3-Fluoro-4-(thiophen-2-yl)benzaldehyde

Cat. No.: B1407068
CAS No.: 1456811-28-1
M. Wt: 206.24 g/mol
InChI Key: MYYKMDRIZOCKNX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-2-yl)benzaldehyde is a fluorinated aromatic aldehyde featuring a thiophene substituent at the 4-position and a fluorine atom at the 3-position of the benzaldehyde core. The compound’s molecular formula is C₁₁H₇FOS (molecular weight: 206.23 g/mol). Such derivatives are commonly employed as intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions or as precursors for conjugated polymers .

Properties

IUPAC Name

3-fluoro-4-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYKMDRIZOCKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiophen-2-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-4-(thiophen-2-yl)benzaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(thiophen-2-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(thiophen-2-yl)benzaldehyde exerts its effects depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Fluoro-4-(thiophen-2-yl)benzaldehyde with structurally related benzaldehyde derivatives, highlighting key differences in substituents, properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-Fluoro-4-(thiophen-2-yl)benzaldehyde C₁₁H₇FOS 206.23 -F, -C₄H₃S (thiophene) High reactivity in cross-couplings; potential use in optoelectronics due to thiophene conjugation.
3-Fluoro-4-(2-methoxyethoxy)-benzaldehyde C₁₀H₁₁FO₃ 198.19 -F, -OCH₂CH₂OCH₃ Electron-donating methoxyethoxy group enhances solubility; intermediate in medicinal chemistry.
4-(4,7-Di(thiophen-2-yl)-1H-benzo[d]imidazol-2-yl)benzaldehyde C₂₂H₁₅N₂OS₂ 387.49 -Benzoimidazole-thiophene hybrid Electropolymerizable monomer; used in biosensors for enzyme immobilization via aldehyde-amine linkage.
3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzaldehyde C₁₃H₁₆BFO₃ 266.08 -F, -B(O₂C₂(CH₃)₄) Boronate ester enables Suzuki-Miyaura cross-couplings; precursor for biaryl synthesis.
3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde C₁₅H₁₅FN₄O 286.30 -F, -piperazine-pyrimidine Piperazine moiety enhances bioavailability; investigated in drug discovery for kinase inhibition.

Key Insights from Comparison:

Electronic Effects :

  • The thiophene group in 3-Fluoro-4-(thiophen-2-yl)benzaldehyde provides π-conjugation, making it suitable for optoelectronic materials, whereas the methoxyethoxy group in its analog improves solubility for solution-phase reactions .
  • The boronate ester in 3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzaldehyde facilitates transition-metal-catalyzed cross-couplings, a reactivity absent in the thiophene-bearing compound .

Biological and Material Applications: The piperazine-pyrimidine derivative () is tailored for drug discovery due to its heterocyclic pharmacophore, contrasting with the biosensor-focused electropolymerizable monomer in . The aldehyde group in all compounds enables functionalization (e.g., Schiff base formation), but the thiophene and benzoimidazole hybrids exhibit enhanced electrochemical stability for device applications .

Synthetic Versatility :

  • Palladium-catalyzed methods (e.g., Suzuki coupling) are common for introducing aryl/heteroaryl groups, as seen in the synthesis of 3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)benzaldehyde .
  • Reductive amination () and electropolymerization () are alternative pathways for modifying benzaldehyde derivatives .

Research Findings:

  • Thiophene vs. Boronate Esters : Thiophene-containing derivatives exhibit lower electrophilicity at the aldehyde group compared to boronate esters, impacting their participation in nucleophilic additions .
  • Thermal Stability : The thiophene moiety in 3-Fluoro-4-(thiophen-2-yl)benzaldehyde enhances thermal stability (decomposition >250°C) relative to methoxyethoxy analogs, which degrade at lower temperatures due to ether cleavage .

Biological Activity

3-Fluoro-4-(thiophen-2-yl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H7FOS
  • Molecular Weight : 206.24 g/mol

The compound features a fluorinated aromatic ring and a thiophene moiety, which contributes to its unique reactivity and biological properties.

Biological Activities

3-Fluoro-4-(thiophen-2-yl)benzaldehyde has been investigated for various biological activities, including:

  • Antimicrobial Properties :
    • Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Potential :
    • Research has highlighted its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and cervix carcinoma (HeLa). The compound's IC50 values in these assays suggest significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which plays a crucial role in melanin production. This inhibition could have implications for treating hyperpigmentation disorders .

The biological effects of 3-Fluoro-4-(thiophen-2-yl)benzaldehyde are attributed to its interaction with cellular targets:

  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell growth and apoptosis.
  • Enzyme Interaction : By binding to enzymes, it can modulate their activity, resulting in altered metabolic processes within cells.

Anticancer Activity

A study evaluating the antiproliferative effects of 3-Fluoro-4-(thiophen-2-yl)benzaldehyde revealed the following:

Cell LineIC50 (µM)Reference DrugReference IC50 (µM)
HepG26.83Doxorubicin0.5
MCF-73.64Doxorubicin0.5
HeLa5.18Doxorubicin0.5

This data indicates that while the compound shows promising activity, it is less potent than established chemotherapeutics .

Antimicrobial Activity

In antimicrobial assays, 3-Fluoro-4-(thiophen-2-yl)benzaldehyde demonstrated effective inhibition against multiple bacterial strains, suggesting its potential role in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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